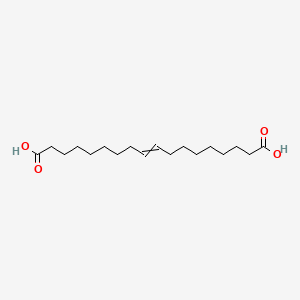

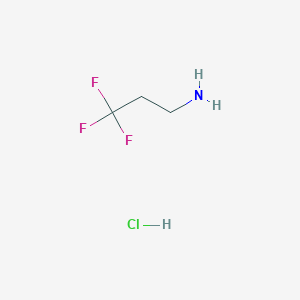

![molecular formula C9H19NO2 B1344435 Ethyl 3-[ethyl(methyl)amino]butanoate CAS No. 1071401-07-4](/img/structure/B1344435.png)

Ethyl 3-[ethyl(methyl)amino]butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-[ethyl(methyl)amino]butanoate is a compound that has been the subject of various chemical studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactions of this compound.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of precursor molecules under specific conditions. For instance, the synthesis of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate was achieved by reacting 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions . Similarly, ethyl 3-amino-2-butenoate was alkylated with various alkyl halides to give both C- and N-alkylated products, and acylated with different acyl chlorides to yield N- and C-acylated products . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds is often determined using techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was elucidated using X-ray diffraction, revealing a monoclinic space group . These techniques could be employed to determine the molecular structure of this compound, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential chemical reactions of this compound. For instance, ethyl 3-amino-2-butenoate was shown to undergo alkylation and acylation reactions, leading to various substituted products . Additionally, the tracing of ethyl 2-acetyl-3-(phenylamino)butanoate intermediates during N-arylpiperidone synthesis indicates that this compound could also participate in reactions to form β-amino ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of esters like this compound can be inferred from studies on similar molecules. For example, the enthalpies of formation, bond dissociation energies, and reaction paths for the decomposition of model biofuels such as ethyl propanoate and methyl butanoate have been investigated using computational methods . These studies provide valuable information on the stability and reactivity of ester compounds, which can be relevant to understanding the properties of this compound.

科学的研究の応用

Solubility and Solvent Effects

Research on compounds similar to Ethyl 3-[ethyl(methyl)amino]butanoate, such as 2-amino-3-methylbenzoic acid, has provided insights into their solubility in various solvents. This is crucial for processes like purification and chemical synthesis. Solubility in different solvents and at varying temperatures has been extensively studied, using methods like the isothermal saturation method (Zhu et al., 2019).

Chromatographic Separation

Another application area is the chromatographic separation of amino acids, where solvents related to this compound have been used. This is significant for analytical and preparative processes in biochemistry and pharmaceuticals (Mizell & Simpson, 1961).

Synthesis of Heterocycles

This compound and similar compounds have been used in the synthesis of heterocycles. This includes the preparation of various polyfunctionalized heterocyclic compounds, which are important in pharmaceutical and chemical industries (Braibante et al., 2002).

Biofuel and Biocommodity Chemicals

Compounds related to this compound, like 2-butanol and butanone, are being explored for their potential as biofuels and biocommodity chemicals. Studies have focused on the production processes using microbial pathways, which could offer a renewable alternative to traditional fuels (Ghiaci, Norbeck & Larsson, 2014).

Structural Analysis and Bioassays

This compound and its derivatives have been subject to structural analysis using techniques like NMR spectroscopy and X-ray crystallography. Additionally, preliminary bioassays have indicated their potential in fungicidal and plant growth regulation activities (Rajesh et al., 2012).

特性

IUPAC Name |

ethyl 3-[ethyl(methyl)amino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-10(4)8(3)7-9(11)12-6-2/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBXCNHHVREQJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)